(R)-(+)-1-(1-ナフチル)エチルアミン

概要

説明

“®-(+)-1-(1-Naphthyl)ethylamine” is a chiral derivatization reagent useful for all gas chromatography (GC) applications in the chiral field . It is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .

Synthesis Analysis

The stereoselective synthesis of “®-(+)-1-(1-Naphthyl)ethylamine” can be achieved by ω-amine transaminase immobilized on amino modified multi-walled carbon nanotubes . This process also allows for biocatalyst recycling . Another method involves the use of ω-Transaminase for producing “®-(+)-1-(1-Naphthyl)ethylamine” by asymmetric reduction of 1-acetonaphthone .

Molecular Structure Analysis

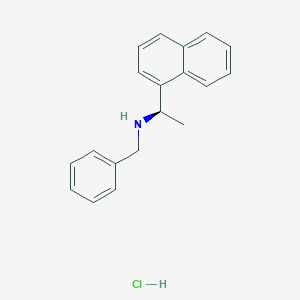

The molecular formula of “®-(+)-1-(1-Naphthyl)ethylamine” is C12H13N . The InChI Key is RTCUCQWIICFPOD-SECBINFHSA-O . The SMILES string representation is CC@@Hc1cccc2ccccc12 .

Chemical Reactions Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins .

Physical And Chemical Properties Analysis

“®-(+)-1-(1-Naphthyl)ethylamine” is a clear colorless to yellow to brown liquid . It has an assay of ≥99% . The optical activity is [α]20/D +55°, c = 2 in ethanol . The refractive index is n20/D 1.623 (lit.) . The boiling point is 153 °C/11 mmHg (lit.) . The density is 1.067 g/mL at 20 °C (lit.) .

科学的研究の応用

医薬品

医学分野では、®-(+)-1-(1-ナフチル)エチルアミンは、エナンチオマー的に純粋な医薬品の合成におけるキラル補助剤および分割剤として使用されています . 薬物分子にキラル性を付与するその能力は、特定の生物学的活性と副作用の軽減を有する医薬品の開発にとって重要です。

有機合成

この化合物は、特に1級アミンからのイソチオシアネートの調製において、有機合成における貴重な試薬として役立ちます . イソチオシアネートは、農薬や医薬品を含むさまざまな有機化合物の合成における重要な中間体です。

材料科学

®-(+)-1-(1-ナフチル)エチルアミンは、光学活性ポリマーの合成のための前駆体として、材料科学において用途が見出されています . これらのポリマーは、特定の発光または反射特性を持つ先進材料を作成するための潜在的な用途を持っています。

分析化学

分析化学では、この化合物は、ラセミ混合物のエナンチオマーを分離するキラル分割技術で使用されます . これは、化合物のキラル性がその機能に影響を与える可能性のある医薬品やその他の物質の品質管理および分析に不可欠です。

薬理学

薬理学的には、®-(+)-1-(1-ナフチル)エチルアミンは、薬物受容体相互作用の研究に関与しています . これは、新しい治療薬の設計にとって基本的な、薬物が生物学的標的にどのように相互作用するかを理解するのに役立ちます。

生化学

生化学では、この化合物は、キラル性が重要な役割を果たす酵素触媒反応を研究するために使用されます . それは、酵素アッセイにおける基質または阻害剤として作用し、酵素のメカニズムと速度論に関する洞察を提供することができます。

環境科学

環境科学における用途には、環境修復に使用できるキラル化合物の合成における®-(+)-1-(1-ナフチル)エチルアミンの使用が含まれます . これらの化合物は、汚染物質の分解または隔離に役立つ可能性があります。

農業化学

最後に、農業化学では、キラルな殺虫剤や除草剤を作成するために使用されます . これらの化合物のキラル性は、その有効性と環境への影響に大きな影響を与える可能性があります。

作用機序

Safety and Hazards

将来の方向性

“®-(+)-1-(1-Naphthyl)ethylamine” continues to be used in chiral synthesis in organic reactions including the synthesis of β-amino acids and the enantioselective of ketones to nitroolefins . It is also used as absolute configuration of primary amines determined using chiral (2-nitrophenyl)proline amides and H NMR .

特性

IUPAC Name |

(1R)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014632 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3886-70-2 | |

| Record name | (+)-1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

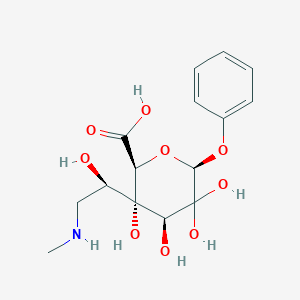

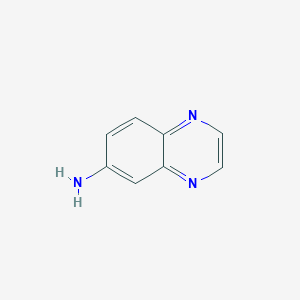

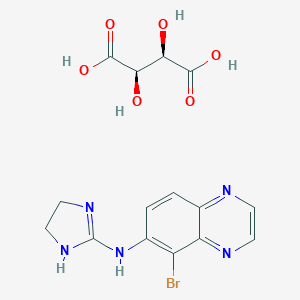

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-NEA?

A1: The molecular formula of (R)-NEA is C12H13N, and its molecular weight is 171.24 g/mol. []

Q2: Are there any characteristic spectroscopic data available for (R)-NEA?

A2: Yes, (R)-NEA has a boiling point of 106–108°C and a flashpoint of 93°C. Its density is 1.13 g/cm-3. It exhibits an optical rotation of [α]D20 = −47° (c 3.5, toluene) and [α]D24.1 = −50.5° (c 27.9, benzene). []

Q3: What are the main catalytic applications of (R)-NEA?

A5: (R)-NEA is widely employed as a chiral modifier in heterogeneous enantioselective catalysis, particularly in the hydrogenation of α-ketoesters on platinum surfaces. [, , , , ]

Q4: How does (R)-NEA function as a chiral modifier in heterogeneous catalysis?

A6: (R)-NEA chemisorbs onto the metal catalyst surface, creating chiral catalytic sites. This chirally modified surface then interacts with prochiral substrates, leading to the preferential formation of one enantiomer over the other. [, , ]

Q5: What type of interactions are responsible for the stereoinduction observed with (R)-NEA-modified catalysts?

A7: The stereoinduction primarily arises from a combination of site-specific chemisorption of the substrate and multiple non-covalent attractive interactions, such as hydrogen bonding (NH···O) and CH···O interactions, between the substrate and the modifier. [, ]

Q6: What factors influence the enantioselectivity of (R)-NEA-modified catalysts?

A8: Several factors can affect the enantioselectivity, including the structure of the substrate, reaction temperature, hydrogen pressure, solvent, and the nature of the metal surface. [, , ]

Q7: Can (R)-NEA also influence the catalytic activity, apart from enantioselectivity?

A9: Yes, studies have shown that (R)-NEA can act as an activity promoter on palladium surfaces, leading to a rate enhancement in methyl pyruvate hydrogenation. This rate enhancement is attributed to the ability of (R)-NEA to favor the formation of more reactive monomeric species of the substrate on the catalyst surface. []

Q8: Are there any specific examples of reactions where (R)-NEA-modified catalysts have shown promising enantioselectivity?

A10: (R)-NEA-modified platinum catalysts have demonstrated high enantiomeric excess (ee) in the hydrogenation of ethyl pyruvate to ethyl lactate. Optimization of reaction parameters resulted in an impressive 82% ee at full conversion. []

Q9: How is computational chemistry employed in research related to (R)-NEA?

A11: Density functional theory (DFT) calculations are widely used to study the adsorption geometries, energetics, and intermolecular interactions of (R)-NEA and substrates on metal surfaces. These calculations provide valuable insights into the mechanism of stereoinduction and aid in the rational design of improved chiral modifiers. [, , , , ]

Q10: What specific insights have DFT calculations provided regarding the interaction of (R)-NEA with substrates on surfaces?

A12: DFT calculations have revealed the specific adsorption sites of (R)-NEA on Pt(111) and the formation of multiple complexation configurations with substrates like methyl 3,3,3-trifluoropyruvate. The calculations identified key intermolecular interactions, such as hydrogen bonding and CH···O interactions, that govern the stability and prochirality of these complexes. [, ]

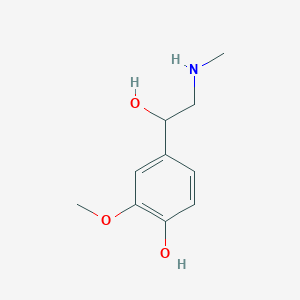

Q11: How do structural modifications of (R)-NEA impact its performance as a chiral modifier?

A13: Studies have investigated the effect of introducing functional groups, such as hydroxyl or methoxy groups, on the naphthalene ring of (R)-NEA. While these modifications can influence the enantioselectivity, they are not strictly necessary for achieving high ee in the hydrogenation of α-ketoesters. [, ]

Q12: What analytical techniques are commonly used to study (R)-NEA and its interactions?

A14: Scanning Tunneling Microscopy (STM) plays a crucial role in visualizing the adsorption and self-assembly of (R)-NEA and its complexes with substrates on metal surfaces at the molecular level. [, , , , ]

Q13: What other techniques are employed to characterize (R)-NEA and its complexes?

A15: In addition to STM, researchers employ various techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and high-performance liquid chromatography (HPLC) to characterize the structure, interactions, and properties of (R)-NEA and its derivatives. [, , , , , ]

Q14: How is (R)-NEA utilized in asymmetric synthesis?

A16: Beyond its role as a chiral modifier, (R)-NEA serves as a starting material for synthesizing other chiral compounds. It's employed as a resolving agent to separate enantiomers of alcohols, thiols, sulfonamides, and amines. [, ]

Q15: What are some examples of (R)-NEA derivatives used in asymmetric synthesis?

A17: (R)-NEA is a precursor to (R)-1-(1-Naphthyl)ethyl isocyanate (NEI), a versatile reagent used in synthesizing chiral nonracemic allenes and creating enantiomeric stationary phases for liquid chromatography. []

Q16: How is (R)-NEA applied in materials science?

A18: (R)-NEA is used in developing chiral liquid crystal (LC) polymers. Incorporation of (R)-NEA into polymer ends induces helical structures in the LC, potentially leading to applications in optical devices. [, ]

Q17: How does (R)-NEA contribute to chirality in LC polymers?

A19: The chiral (R)-NEA groups at the polymer ends act as effective chiral inducers, promoting the formation of helical structures within the LC matrix. A small amount of (R)-NEA (2–5 wt%) can induce helical pitches comparable to the wavelength of visible light. []

Q18: Are there other notable applications of (R)-NEA?

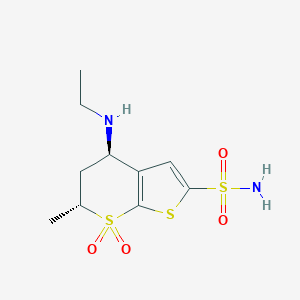

A20: (R)-NEA is a key chiral intermediate in the synthesis of Cinacalcet hydrochloride, a calcimimetic drug used to treat secondary hyperparathyroidism. Various synthetic approaches utilize (R)-NEA to construct the Cinacalcet molecule. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)